1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide
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Overview
Description
1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide typically involves the reaction of appropriate thiadiazole precursors with phenylsulfanyl and methanesulfonamide groups. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl methanol
- 2-Alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles
Uniqueness
1-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylsulfanyl and methanesulfonamide groups contribute to its reactivity and potential therapeutic applications, setting it apart from other thiadiazole derivatives.
Properties
Molecular Formula |
C16H15N3O2S3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C16H15N3O2S3/c20-24(21,12-13-7-3-1-4-8-13)19-16-18-17-15(23-16)11-22-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) |
InChI Key |
QZEMFKQGGWQEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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